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molecular formula C12H9BrN2O3 B1526659 9-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid CAS No. 1282516-74-8

9-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid

Cat. No. B1526659
M. Wt: 309.11 g/mol
InChI Key: IRSCQONAQHCRLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09303043B2

Procedure details

Reaction of 3-bromo-2-oxopropanoic acid and 8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-imine 33 gives 28 (CAS Reg. No. 1282516-74-8).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=O)[C:4]([OH:6])=[O:5].[Br:8][C:9]1[CH:20]=[CH:19][C:12]2[C:13](=[NH:18])[NH:14][CH2:15][CH2:16][O:17][C:11]=2[CH:10]=1>>[Br:8][C:9]1[CH:20]=[CH:19][C:12]2[C:13]3[N:14]([CH:2]=[C:3]([C:4]([OH:6])=[O:5])[N:18]=3)[CH2:15][CH2:16][O:17][C:11]=2[CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(C(=O)O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC2=C(C(NCCO2)=N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC2=C(C=3N(CCO2)C=C(N3)C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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